7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
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Overview
Description
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a benzyl ether protecting group, which is introduced through a reaction with benzyl alcohol. The key steps in the synthesis include:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone.
Introduction of the Benzyloxy Group: This step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines under basic conditions
Major Products
Oxidation: Quinones or hydroxylated derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted benzopyran derivatives
Scientific Research Applications
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as monoamine oxidase (MAO) or cholinesterases.
Signal Transduction Modulation: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2H-chromen-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Known for their diverse pharmacological properties, including anticoagulant and antimicrobial effects.
Benzofuran Derivatives: Studied for their potential therapeutic applications in various diseases.
Uniqueness
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and hydroxyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
61080-82-8 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-phenyl-7-phenylmethoxy-3,4-dihydro-2H-chromene-4,5-diol |
InChI |
InChI=1S/C22H20O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,19-20,23-24H,13-14H2 |
InChI Key |
BVWRMDFIGAMEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
Origin of Product |
United States |
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